molecular formula C13H11NO B12430700 N-cinnamoylazole

N-cinnamoylazole

Cat. No.: B12430700
M. Wt: 197.23 g/mol
InChI Key: HDEBNIVZHWCOPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cinnamoylazole is an organic compound that belongs to the class of cinnamoyl derivatives It is characterized by the presence of a cinnamoyl group attached to an azole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

N-cinnamoylazole can be synthesized through several methods. One common approach involves the reaction of cinnamoyl chloride with an azole in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature. Another method involves the use of cinnamic acid and an azole in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of reagents and conditions can be optimized to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-cinnamoylazole undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield the corresponding reduced forms.

    Substitution: The azole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

N-cinnamoylazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-cinnamoylazole involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Cinnamoyl derivatives: Compounds like cinnamoyl chloride and cinnamic acid share structural similarities with N-cinnamoylazole.

    Azole derivatives: Compounds such as imidazole and triazole have similar azole rings.

Uniqueness

This compound is unique due to its combined cinnamoyl and azole functionalities, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to compounds with only one of these groups .

Properties

IUPAC Name

3-phenyl-1-pyrrol-1-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEBNIVZHWCOPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)N2C=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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